Thiobutyric acid S-(1-phenyl-ethyl)ester
Description
Thiobutyric acid S-(1-phenylethyl) ester is a thioester derivative characterized by a sulfur atom replacing the oxygen in the ester group. Its structure comprises a butyric acid backbone with a thioester linkage to a 1-phenylethyl group. This compound is of interest in organic synthesis, pharmaceuticals, and materials science due to the reactivity of the thioester bond and the aromatic substituent, which may influence stability and biological activity.
Properties
Molecular Formula |
C12H16OS |
|---|---|
Molecular Weight |
208.32 g/mol |
IUPAC Name |
S-(1-phenylethyl) butanethioate |
InChI |
InChI=1S/C12H16OS/c1-3-7-12(13)14-10(2)11-8-5-4-6-9-11/h4-6,8-10H,3,7H2,1-2H3 |
InChI Key |
GAICOFHJBGCHLA-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)SC(C)C1=CC=CC=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Thioesters
Thioesters share the general formula R–C(O)–S–R', where variations in R and R' groups dictate their physical, chemical, and functional properties. Below is a detailed comparison of thiobutyric acid S-(1-phenylethyl) ester with key analogs:
Structural and Molecular Features
| Compound | Molecular Formula | Molecular Weight (g/mol) | Substituents (R') | Key Structural Features |
|---|---|---|---|---|
| Thiobutyric acid S-(1-phenylethyl) ester | C₁₂H₁₆OS | 208.32 (calculated) | 1-Phenylethyl | Aromatic group enhances steric bulk |
| Methyl thiobutyrate | C₅H₁₀OS | 118.19 | Methyl | Simple aliphatic substituent |
| S-Ethyl trifluorothioacetate | C₄H₅F₃OS | 158.14 | Ethyl + trifluoromethyl | Electron-withdrawing CF₃ group |
Notes:
- The trifluoromethyl group in S-ethyl trifluorothioacetate increases electrophilicity, enhancing reactivity in nucleophilic acyl substitutions .
Physical Properties
| Compound | Boiling Point (°C) | Solubility (Polarity) | Stability |
|---|---|---|---|
| Thiobutyric acid S-(1-phenylethyl) ester | Not reported | Likely low in water | High (aromatic shielding) |
| Methyl thiobutyrate | ~90–95 (estimated) | Moderate in organic solvents | Moderate |
| S-Ethyl trifluorothioacetate | 90.5 (lit.) | Low in water, high in DCM | Sensitive to moisture |
Notes:
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